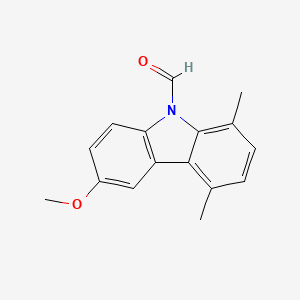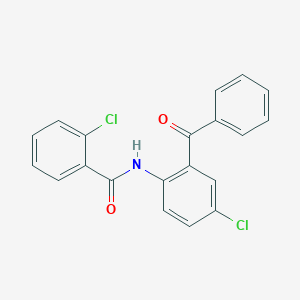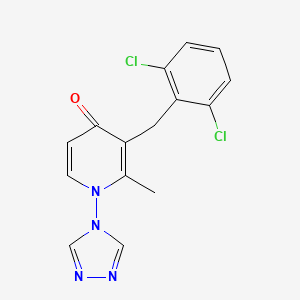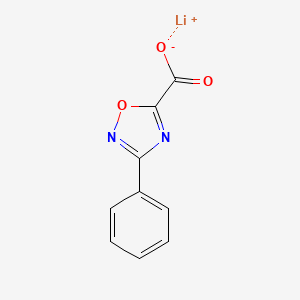![molecular formula C11H8ClNO2S B2979512 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 792954-15-5](/img/structure/B2979512.png)
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a chemical compound with the molecular formula C11H8ClNO2S. It is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiazolidinone derivative . The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acetic anhydride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Bromophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- 2-[2-(3-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- 2-[2-(3-Nitrophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Uniqueness
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Properties
CAS No. |
792954-15-5 |
|---|---|
Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+ |
InChI Key |
JRGMCBIWDZWFLJ-VZUCSPMQSA-N |
SMILES |
C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1 |
Isomeric SMILES |
C1C(=O)N/C(=C\C(=O)C2=CC(=CC=C2)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1 |
solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)
![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
![2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide](/img/structure/B2979433.png)

![2-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2979436.png)


![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2979440.png)
![Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2979441.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979448.png)

